molecular formula C4H5BN2O2 B1442352 Pyridazin-4-ylboronic acid CAS No. 1083326-29-7

Pyridazin-4-ylboronic acid

Cat. No.: B1442352
CAS No.: 1083326-29-7
M. Wt: 123.91 g/mol
InChI Key: NQXJHSSQBZKCLJ-UHFFFAOYSA-N
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Description

Pyridazin-4-ylboronic acid is a boronic acid derivative characterized by the presence of a pyridazine ring. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Boronic acids, including this compound, are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Biochemical Analysis

Biochemical Properties

Pyridazin-4-ylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. For example, this compound has been shown to inhibit proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor instance, this compound has been reported to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . These changes can impact various cellular processes, including cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of reversible covalent bonds with target biomolecules, such as enzymes and receptors. This interaction can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical activity and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound is generally stable under standard laboratory conditions, but its activity can change over time due to factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can maintain its biochemical activity for extended periods, although some degradation may occur under certain conditions . These temporal effects should be taken into account when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage, and understanding these effects is crucial for its potential therapeutic applications. At low to moderate doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and activity. One notable pathway is the polyol pathway, where this compound can inhibit aldose reductase, an enzyme that converts glucose to sorbitol . This inhibition can have therapeutic implications for conditions such as diabetic complications. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, depending on its interactions with intracellular proteins and other biomolecules . These transport and distribution mechanisms influence the compound’s overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with target biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of pyridazin-4-ylboronic acid can be achieved through several methods:

Comparison with Similar Compounds

Pyridazin-4-ylboronic acid can be compared with other boronic acid derivatives such as:

The uniqueness of this compound lies in its pyridazine ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Properties

IUPAC Name

pyridazin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-7-3-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXJHSSQBZKCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=NC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311026
Record name Pyridazin-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083326-29-7
Record name Pyridazin-4-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083326-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazin-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Pyridazin-4-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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